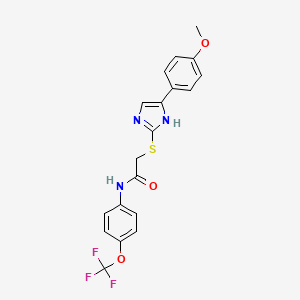
2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C19H16F3N3O3S and its molecular weight is 423.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic organic molecule featuring an imidazole ring, thioether linkage, and acetamide functional group. Its unique structural characteristics suggest potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Structural Characteristics
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Imidazole Ring | A common motif in many bioactive compounds, contributing to biological interactions. |
| Thioether Linkage | Potentially enhances lipophilicity and alters pharmacokinetic properties. |
| Acetamide Group | Often involved in hydrogen bonding, influencing binding affinity to biological targets. |
Antimicrobial Properties
Preliminary studies have indicated that This compound exhibits significant antimicrobial activity. The imidazole moiety is known for its ability to inhibit various enzymes and receptors associated with microbial growth.
- Mechanism of Action : The compound may inhibit specific enzymes critical for the survival of pathogens, including those involved in cell wall synthesis and metabolic pathways.
- Efficacy : In vitro assays have demonstrated that this compound can significantly reduce the viability of several bacterial strains, including Escherichia coli and Staphylococcus aureus.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : Studies have shown that treatment with this compound can lead to G2/M phase arrest in cancer cell lines.
- Apoptosis Induction : The compound appears to activate caspases, leading to programmed cell death.
- Inhibition of Tumor Growth : In vivo studies have suggested a reduction in tumor size in xenograft models.
| Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis via caspase activation |
| MCF-7 (Breast) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 25 | Inhibition of proliferation |
Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, the compound was tested against various bacterial strains. The results indicated that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potent antimicrobial activity.
Study 2: Anticancer Activity
Another study focused on the anticancer effects of the compound on human cancer cell lines. The findings revealed that it reduced cell viability significantly at concentrations above 10 µM and induced apoptosis as confirmed by Annexin V staining.
Eigenschaften
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c1-27-14-6-2-12(3-7-14)16-10-23-18(25-16)29-11-17(26)24-13-4-8-15(9-5-13)28-19(20,21)22/h2-10H,11H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILLEVQPHAYOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














